1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
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Overview
Description
1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzenesulfonyl group, a pyrazino[1,2-b]indazole moiety, and a piperazine ring
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3, also known as type 5 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD5), is a member of the aldo-keto reductase (AKR) superfamily of enzymes . These enzymes reduce the aldehyde/keto group in steroid hormones to the corresponding alcohol, playing an important role in androgen, progesterone, and estrogen metabolism/activation/deactivation .
Mode of Action
The compound inhibits the enzymatic activity of AKR1C3 . This inhibition disrupts the normal function of AKR1C3, affecting the metabolism/activation/deactivation of steroid hormones
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolic pathways of steroid hormones. This can have downstream effects on various biological processes, including gynecological disorders, hyperproliferative disorders, metabolic disorders, and inflammatory disorders .
Result of Action
The inhibition of AKR1C3 by this compound can potentially restore efficacy in patients with enzalutamide-resistant castration-resistant prostate cancer (CRPC) . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds containing the indazole moiety, such as niraparib and pazopanib, which are used as anticancer agents.
Piperazine Derivatives: Compounds like piperazine itself and its various substituted derivatives, which have diverse pharmacological activities.
Uniqueness
1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group, pyrazino[1,2-b]indazole moiety, and piperazine ring allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c26-28(27,16-6-2-1-3-7-16)24-14-12-23(13-15-24)20-19-17-8-4-5-9-18(17)22-25(19)11-10-21-20/h1-3,6-7,10-11H,4-5,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIJENZDJECKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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